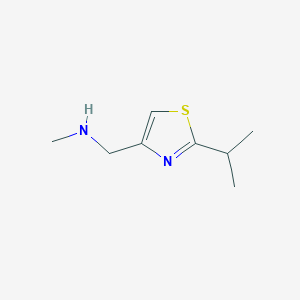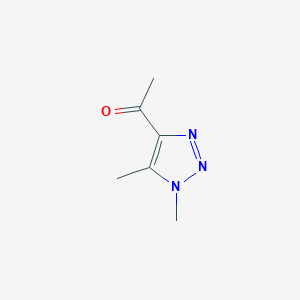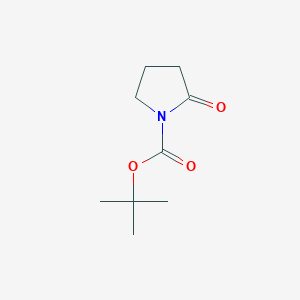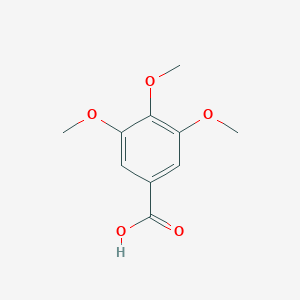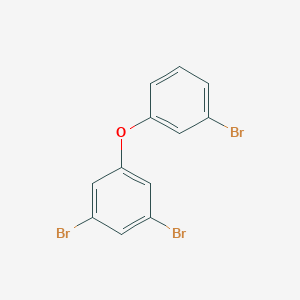
1,3-ジブロモ-5-(3-ブロモフェノキシ)ベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-(3-bromophenoxy)benzene, also known as 1,3-DBB, is a brominated aromatic compound that has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and materials science. It has been used as a reagent in the synthesis of other compounds, as a ligand in coordination chemistry, and as a catalyst in various organic reactions. Additionally, its structural properties have been studied in order to gain a better understanding of its reactivity.
科学的研究の応用
消費者製品における難燃性
PBDE 36: は主に、火災の蔓延を抑制または抵抗する能力があるため、難燃剤として使用されます。電子機器、家具、繊維など、さまざまな消費者製品に組み込まれて、火災の安全性を高めています。 この化合物は加熱されると臭素ラジカルを放出し、化学レベルで燃焼プロセスを妨げ、炎の蔓延を防ぎます .
環境モニタリング
その永続性と生物蓄積の可能性から、PBDE 36 は環境研究で頻繁にモニタリングされています。研究者は、生態系におけるその存在を調査し、野生生物と人間の健康への分布と長期的な影響を理解しています。 この化合物は、特に電子廃棄物管理とリサイクルに関連する研究において、環境汚染の指標として役立ちます .
吸着膜の開発
科学研究では、PBDE 36 を吸着膜の開発に使用することについて調査されています。 これらの膜は、水や空気から有機汚染物質を捕捉して除去することで、汚染制御と環境修復の取り組みの促進に役立つように設計されています .
有機発光ダイオード(OLED)
電子工学の分野では、PBDE 36 は、高効率 OLED の製造に使用されてきました。 その特性は、スマートフォン、テレビ、その他のデバイスのディスプレイに使用される OLED の性能と耐久性を向上させるために活用されています .
高分子化学
PBDE 36: は高分子化学研究に関与しており、さまざまな高分子材料の合成のためのビルディングブロックとして使用されています。 その臭素化された構造により、ポリマー鎖への容易な修飾と付着が可能になり、新しい特性を備えた新素材が生まれます .
分析化学
基準化合物として、PBDE 36 は分析化学で分析方法の開発と較正に使用されます。 その明確に定義された構造と特性により、質量分析法とクロマトグラフィーでの使用に適しており、同様の化合物の検出と定量に役立ちます .
医薬品化学
医薬品用途では直接使用されませんが、PBDE 36 は、人間の健康への潜在的な影響のため、医薬品化学の研究対象となる可能性があります。 この分野の研究は、この化合物の毒性プロファイルを理解し、その影響を軽減するための戦略を開発することに焦点を当てています .
材料科学
材料科学では、PBDE 36 は、熱安定性や耐薬品性など、材料の特性を向上させる可能性について調査されています。 研究では、PBDE 36 を複合材やコーティングに組み込み、過酷な環境における材料性能を向上させることが含まれます .
特性
IUPAC Name |
1,3-dibromo-5-(3-bromophenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-2-1-3-11(5-8)16-12-6-9(14)4-10(15)7-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPJLVONRTECE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583560 |
Source


|
| Record name | 1,3-Dibromo-5-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147217-79-6 |
Source


|
| Record name | 3,3',5-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-5-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ5QD2RX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: The research paper mentions PBDEs being found in higher concentrations in grey seals compared to harbor seals. What factors might contribute to this difference?
A1: Several factors can contribute to varying PBDE concentrations between species like grey and harbor seals []. These include:
- Diet: Grey seals and harbor seals have different diets, which can influence their exposure to PBDEs. The paper suggests that the waters off the Isle of May, where the grey seals were sampled, may be more contaminated with POPs, including PBDEs, compared to the Orkney coasts where the harbor seals were found []. This implies that the prey of grey seals in that region could contain higher levels of PBDEs.
Q2: The research highlights the importance of studying POPs like PBDEs. What are the potential health effects of PBDEs on marine mammals like seals?
A2: PBDEs are endocrine disruptors and can have various negative effects on marine mammals []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




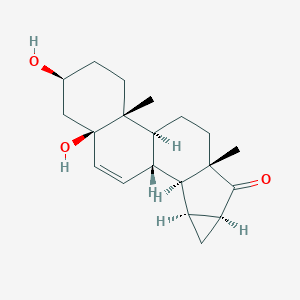
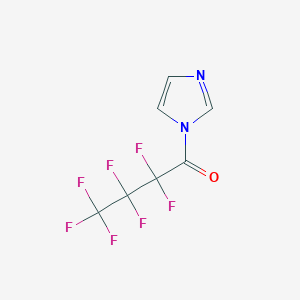

![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)

